Thienamycin
Overview
Description
Thienamycin, also known as thienpenem, is one of the most potent naturally produced antibiotics known so far . It was discovered in Streptomyces cattleya in 1976 . Thienamycin has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes .
Synthesis Analysis
A formal synthesis of Thienamycin from ethyl (E)–crotonate and a cyclic five-membered nitrone derived from 2-deoxy-D-ribose is described . The synthesis involves 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular formula of Thienamycin is C11H16N2O4S . It has a molar mass of 272.32 g/mol .Chemical Reactions Analysis
Thienamycin employs a similar mode of action as penicillins through disrupting the cell wall synthesis (peptidoglycan biosynthesis) of various Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis
Thienamycin is a zwitterion at pH 7 . It has the elemental composition C11H16N2O4S with a molar mass of 272.32 g/mol .Scientific Research Applications
Antibacterial Activity
Thienamycin, also known as thienpenem, is one of the most potent naturally produced antibiotics known thus far . It was discovered in Streptomyces cattleya in 1976 . Thienamycin has excellent activity against both Gram-positive and Gram-negative bacteria . It is resistant to bacterial β-lactamase enzymes , which are often responsible for antibiotic resistance.
Beta-Lactam Antibiotics Synthesis
Thienamycin is a key component in the synthesis of beta-lactam antibiotics . Beta-lactam antibiotics, such as penicillin, are the first choice for certain bacterial infections because they are more selective and less toxic than most drugs . However, synthesizing these antibiotics in the laboratory has been challenging due to their small but intricate structure .
Fischer-Carbene Catalysts
Thienamycin plays a crucial role in the synthesis of Fischer-carbene catalysts . These catalysts are typically needed to facilitate critical steps during the synthesis of beta-lactam antibiotics . The new catalytic system can generate Fischer-carbene complexes from organosilicon compounds, which are non-toxic .
Sustainable Chemistry
The synthesis of Thienamycin represents an important advancement in sustainable chemistry . The process does not result in toxic chromium waste and does not require photo-irradiation . The reaction proceeds in just one step, is operationally straightforward, and requires only a small quantity of catalyst .
Drug Development
The research on Thienamycin should benefit drug development . The researchers used it to prepare the scaffold of the thienamycin antibiotic in 94% yield . This high yield indicates that Thienamycin could be a valuable resource in the development of new drugs .
Chemical Syntheses
The research on Thienamycin should also benefit other chemical syntheses . The researchers believe that their reaction protocol could be applied to other classes of synthetic targets . This means that Thienamycin could play a role in the synthesis of a wide range of chemical compounds .
Mechanism of Action
Target of Action
Thienamycin, also known as thienpenem, is a potent naturally produced antibiotic . It primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics .
Mode of Action
Thienamycin employs a similar mode of action as penicillins by disrupting the cell wall synthesis (peptidoglycan biosynthesis) of various Gram-positive and Gram-negative bacteria . Although thienamycin binds to all of the PBPs in Escherichia coli, it preferentially binds to PBP-1 and PBP-2 , which are both associated with the elongation of the cell wall .
Biochemical Pathways
Thienamycin disrupts the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By binding to PBPs, thienamycin inhibits the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell death .
Pharmacokinetics
Thienamycin itself is chemically unstable . Therefore, it is often used in the form of its more stable derivative, imipenem . Imipenem is normally administered with cilastatin, an inhibitor of the renal dehydropeptidase, to prevent its degradation in the kidneys . This combination increases the urinary recovery and bioavailability of the antibiotic .
Result of Action
The primary result of thienamycin’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis and death . It has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes .
Action Environment
The action of thienamycin can be influenced by environmental factors such as pH. Thienamycin is a zwitterion at pH 7 , which means it carries both a positive and a negative charge. This property can affect its solubility and therefore its distribution and efficacy in different environments within the body .
Safety and Hazards
When handling Thienamycin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDDRNSBRWANNC-ATRFCDNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975412 | |
Record name | (+)-Thienamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thienamycin | |
CAS RN |
59995-64-1, 65750-57-4 | |
Record name | (+)-Thienamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59995-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thienamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thienamycin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Thienamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIENAMYCIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THIENAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW5I5964P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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